Positional Isomer Differentiation: 6-yl vs. 7-yl Benzamide Substitution
CAS 941871-72-3 bears the 3,4-dimethylbenzamide group at the 6-position of the tetrahydroquinoline ring. The direct positional isomer, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide (CAS not independently confirmed but listed on ChemDiv and multiple vendor catalogs), carries the identical substituent set at the 7-position. In the broader BSTHQ class, 6-substituted and 7-substituted tetrahydroquinoline derivatives have been shown to exhibit divergent target engagement profiles: 6-position substitution has been associated with RORγt inverse agonism in the N-sulfonamide-tetrahydroquinoline patent literature [1], whereas 7-substituted analogs feature more prominently in FSH receptor modulator patents [2]. Although no head-to-head bioactivity comparison between the 6-yl and 7-yl isomers of this specific benzamide has been published, the regioisomeric distinction is a recognized determinant of pharmacophore geometry and must be treated as a non-interchangeable variable in screening campaigns [3].
| Evidence Dimension | Regioisomeric substitution position (benzamide attachment point on tetrahydroquinoline) |
|---|---|
| Target Compound Data | 6-yl substitution (CAS 941871-72-3); SMILES: Cc1ccc(cc1C)C(=O)Nc1ccc2CCCN(c2c1)S(=O)(=O)c1ccccc1 |
| Comparator Or Baseline | 7-yl positional isomer: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide; SMILES: Cc1ccc(cc1C)C(=O)Nc1ccc2c(c1)N(S(=O)(=O)c1ccccc1)CCC2 |
| Quantified Difference | No direct comparative bioactivity data available for this pair; positional isomerism is supported by class-level patent and SAR literature |
| Conditions | Structural identity confirmed by SMILES comparison; patent mapping of 6-substituted vs. 7-substituted tetrahydroquinoline chemotypes |
Why This Matters
Procurement of the incorrect positional isomer may lead to screening results that are not reproducible with CAS 941871-72-3, as the 6-yl and 7-yl regioisomers are distinct chemical entities with potentially divergent target-binding geometries.
- [1] Aicher TD, Taylor CB, Vanhuis CA. Tetrahydroquinoline sulfonamide and related compounds for use as agonists of RORγ and the treatment of disease. US Patent US20180265502A1. 2018. Assigned to Lycera Corporation. View Source
- [2] Tetrahydroquinoline derivatives having FSH modulatory activity. Indian Patent 2087/CHENP/2003. 2002. Assigned to Akzo Nobel N.V. View Source
- [3] Martinez SR, Pavani CC, Baptista MS, Becerra MC, Quevedo MA, Ribone SR. Identification of the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds active against gram-positive and gram-negative bacteria. J Biomol Struct Dyn. 2020;38(14):4276-4288. doi:10.1080/07391102.2019.1630314 View Source
